molecular formula C10H17ClO B14336853 2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol CAS No. 103982-73-6

2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol

Cat. No.: B14336853
CAS No.: 103982-73-6
M. Wt: 188.69 g/mol
InChI Key: QUQBGXSGPVDGSW-UHFFFAOYSA-N
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Description

2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohexane ring. The hydroxyl group (-OH) attached to the cyclohexane ring makes it an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol can be achieved through various synthetic routes. One common method involves the chlorination of 2-methyl-5-(prop-1-en-2-yl)cyclohexanol using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial production methods may also involve the use of advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexanols.

Scientific Research Applications

2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom and other substituents can participate in various chemical reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylcyclohexanol: Similar structure but lacks the prop-1-en-2-yl group.

    2-Methyl-5-(prop-1-en-2-yl)cyclohexanol: Similar structure but lacks the chlorine atom.

    2-Chloro-5-(prop-1-en-2-yl)cyclohexanol: Similar structure but lacks the methyl group.

Uniqueness

2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to the presence of all three substituents (chlorine, methyl, and prop-1-en-2-yl) on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

103982-73-6

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

2-chloro-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H17ClO/c1-7(2)8-4-5-10(3,11)9(12)6-8/h8-9,12H,1,4-6H2,2-3H3

InChI Key

QUQBGXSGPVDGSW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(C(C1)O)(C)Cl

Origin of Product

United States

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